(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

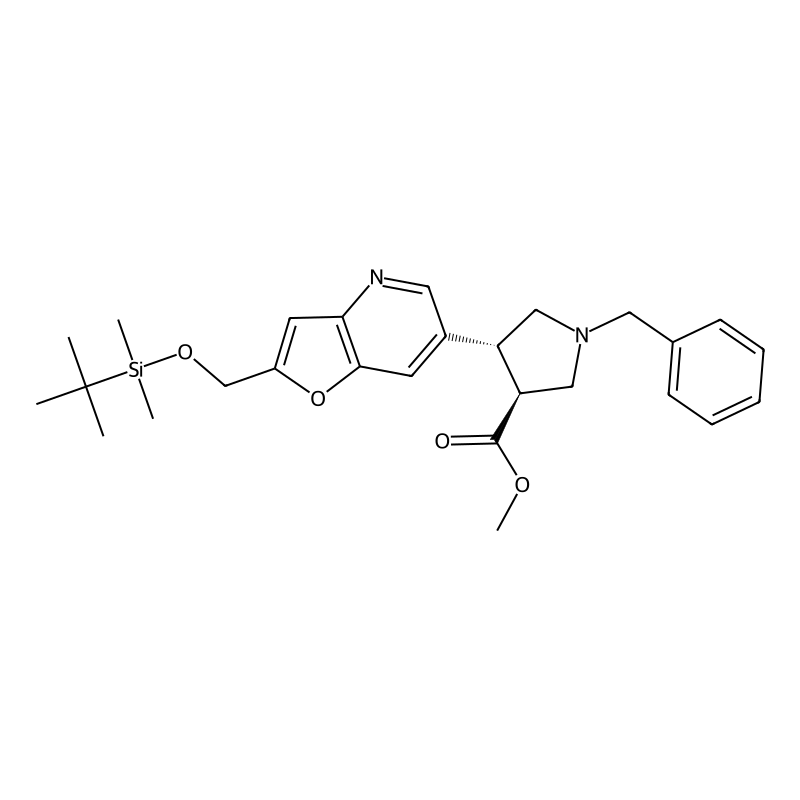

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound with the empirical formula C27H36N2O4Si and a molecular weight of 480.67 g/mol. This compound features several distinctive structural components, including a pyrrolidine ring and a furo[3,2-b]pyridine moiety, along with a tert-butyldimethylsilyl protecting group. The presence of chirality at specific carbon centers indicates that it can exist in multiple enantiomeric forms, which is significant for its biological activity and pharmacological applications .

- There is no information available regarding a potential mechanism of action in biological systems.

- Due to the lack of data, specific safety concerns or hazards associated with this compound cannot be determined.

Future Research Directions

- If this compound is commercially available, safety data sheets (SDS) might be accessible from the supplier, providing information on hazards and handling precautions.

- Scientific literature databases could be revisited periodically for any publications mentioning this specific compound.

Further Reading

The chemical reactivity of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate can be explored through various reactions typical of pyrrolidine derivatives. These may include:

- Nucleophilic substitutions: The presence of functional groups allows for nucleophilic attack, leading to the formation of new bonds.

- Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, revealing hydroxymethyl functionalities.

- Cyclization reactions: The compound may undergo cyclization to form more complex ring structures under specific conditions.

Preliminary studies suggest that (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate exhibits significant biological activity. Compounds with similar structures have been investigated for their potential as:

- Anticancer agents: Due to the furo-pyridine core structure, which has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial properties: The unique combination of functional groups may enhance its ability to combat various pathogens.

The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate typically involves multiple synthetic steps:

- Formation of the pyrrolidine ring: Starting from appropriate precursors to create the pyrrolidine backbone.

- Introduction of the furo[3,2-b]pyridine moiety: This can be achieved through condensation reactions or cyclization methods.

- Protection of hydroxymethyl groups: Using tert-butyldimethylsilyl chloride in the presence of a base to protect sensitive functional groups during further reactions.

- Final methylation: To achieve the desired methyl ester functionality at the carboxylic acid position.

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate has potential applications in various fields, including:

- Medicinal chemistry: As a lead compound for drug development targeting specific diseases.

- Pharmaceutical formulations: Due to its stability and solubility characteristics imparted by the tert-butyldimethylsilyl group.

Interaction studies are crucial for understanding how (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate interacts with biological targets. These studies often involve:

- Binding affinity assays: To determine how effectively the compound binds to specific receptors or enzymes.

- Cellular uptake studies: To assess how well the compound penetrates cellular membranes and its subsequent biological effects.

Similar Compounds

Several compounds share structural features with (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hydroxymethyl pyrrolidines | Pyrrolidine ring with hydroxymethyl groups | Potential β3 adrenergic activity |

| Furo-pyridine derivatives | Furo-pyridine core structure | Anticancer properties |

| Tert-butyl esters | Tert-butyl protecting groups | Stability and solubility benefits |

The uniqueness of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate lies in its specific stereochemistry and combination of functional groups that may enhance its biological activity compared to other similar compounds.